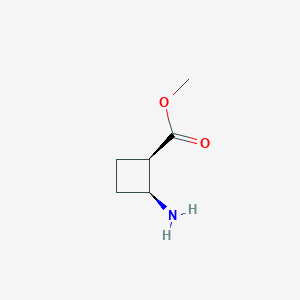

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

描述

属性

IUPAC Name |

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHXOVKGKHSNDO-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the addition of methyl diazoacetate to 2-(N-acetylamino)acrylate can yield an equimolar mixture of cis and trans isomers of amino acid derivatives, which can be separated by chromatography . Another method involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate to obtain both enantiomers of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and resolution of enantiomers using chiral catalysts or chromatography techniques.

化学反应分析

Types of Reactions

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under suitable conditions.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.

科学研究应用

Synthesis of Chiral Scaffolds

One of the primary applications of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is in the synthesis of chiral scaffolds. Researchers have demonstrated that this compound can be transformed into various polyfunctional cyclobutane derivatives through selective transformations. These derivatives are crucial for developing novel pharmaceuticals with improved efficacy and reduced side effects .

Case Study: Chiral Scaffolds Synthesis

A study published in European Journal of Organic Chemistry highlighted the synthesis of chiral scaffolds derived from cyclobutane β-amino acids, including this compound. The transformations allowed for the creation of diverse compounds that could serve as potential drug candidates .

Medicinal Chemistry Applications

This compound has been explored for its potential therapeutic applications. Its structural similarity to other amino acids makes it a candidate for incorporation into peptide-based drugs.

Potential Therapeutic Uses

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them suitable for treating neurodegenerative diseases.

- Anticancer Activity : Some studies have suggested that cyclobutane derivatives can inhibit tumor growth, indicating potential applications in cancer therapy .

作用机制

The mechanism by which methyl (1R,2S)-2-aminocyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing various biochemical pathways.

相似化合物的比较

Stereoisomers and Structural Analogues

Methyl (1S,2R)-2-Aminocyclobutane-1-carboxylate

- Stereochemistry : The (1S,2R)-isomer is a diastereomer of the target compound. Despite identical functional groups, its distinct configuration results in different optical rotations and intermolecular interactions.

- Synthesis : Prepared via similar routes, such as acid-catalyzed cyclization or enzymatic resolution, but with reversed stereochemical outcomes .

- Applications : Used in peptide mimetics but exhibits distinct binding affinities due to altered spatial arrangement.

Methyl (1R,2R)-2-Aminocyclobutane-1-carboxylate Hydrochloride

- Derivative : The hydrochloride salt enhances solubility for pharmaceutical formulations.

- Data : ¹H NMR (DMSO-d6) shows distinct shifts (δ 9.97 ppm for NH₂) compared to the free base, confirming protonation .

Boc-Protected Derivatives

- Example: Methyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS: 951173-35-6) .

- Role: The Boc group stabilizes the amino group during synthesis, enabling selective deprotection for further functionalization.

Cyclobutane Derivatives with Varied Substituents

Methyl 1-(((2S,5R)-2-Isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30)

- Structure : Features a bulky cyclohexylmethyl substituent, increasing steric hindrance.

- Synthesis : Prepared via photoredox-catalyzed radical addition, yielding 67% purity as a colorless oil .

- Applications : Explored in natural product synthesis for its conformational rigidity.

Methyl (1S,2S,3R)-2-Phenyl-3-(p-tolyl)cyclobutane-1-carboxylate

- Stereoselectivity : Synthesized via Ir-catalyzed photocycloaddition (96% ee), demonstrating high enantiocontrol .

- Comparison: The phenyl and p-tolyl groups enhance π-π stacking interactions, unlike the amino group in the target compound.

Compounds with Different Ring Sizes

Methyl (1S,2R)-1-Amino-2-ethylcyclopropanecarboxylate

- Ring Size : Cyclopropane (3-membered ring) exhibits higher ring strain, increasing reactivity.

- Applications : Used in prodrug design but less stable than cyclobutane derivatives .

Methyl 2-Amino-5-tert-butyl-cyclopentane-1-carboxylate

- Ring Size : Cyclopentane (5-membered ring) reduces strain, improving thermal stability.

- Synthesis : Prepared via parallel kinetic resolution (PKR), achieving high enantiomeric excess .

Key Research Findings

Stereochemical Impact : The (1R,2S) configuration enhances binding to GABA receptors compared to (1S,2R)-isomers, as inferred from analogous cyclobutane derivatives .

Synthetic Efficiency : Photoredox methods (e.g., ) achieve higher yields for substituted cyclobutanes but require specialized catalysts, whereas kinetic resolution () is cost-effective for enantiopure products.

Stability : Cyclobutane derivatives exhibit intermediate stability between highly strained cyclopropanes and relaxed cyclopentanes, making them ideal for drug delivery systems .

生物活性

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and biological properties. This compound contains a rigid cyclobutane ring, an amino group, and a carboxylate group, which contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various stereocontrolled reactions. Notable methods include:

- Chemoenzymatic transformations : Utilizing enzymes to induce asymmetry in achiral precursors.

- Michael–Dieckmann-type reactions : This method allows for the formation of the cyclobutane core from appropriate starting materials .

2. Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Research has demonstrated that this compound can irreversibly inhibit ACC (acetyl-CoA carboxylase) deaminase by modifying critical nucleophilic residues within its active site. This modification can significantly alter enzyme activity and lead to metabolic consequences.

- Binding Affinity : Studies have shown that this compound interacts with various biological targets, suggesting potential applications in drug design and development.

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated irreversible inhibition of ACC deaminase. |

| Study B | Binding Studies | Identified potential binding sites on target enzymes. |

| Study C | Metabolic Impact | Showed significant metabolic changes in treated organisms. |

Study A found that this compound effectively inhibits ACC deaminase, leading to altered lipid metabolism in model organisms. This study highlights the compound's potential as a therapeutic agent in metabolic disorders.

Study B utilized molecular docking techniques to explore the binding affinity of the compound with various enzymes. Results indicated strong interactions with key metabolic enzymes, supporting its role as a modulator in metabolic pathways.

Study C investigated the compound's effects on cellular metabolism, revealing significant changes in metabolic profiles that could be linked to its enzyme inhibition properties.

4. Applications and Future Directions

The unique structure and biological activity of this compound suggest several potential applications:

- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting metabolic diseases.

- Research Tool : Its specific interactions with enzymes make it a valuable tool for studying metabolic pathways and enzyme function.

Future research should focus on elucidating the detailed mechanisms of action at the molecular level and exploring the therapeutic potential of this compound in clinical settings.

常见问题

Q. What are the common synthetic routes for methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by stereoselective functionalization. A key approach is the [2+2] cycloaddition of alkenes with ketenes or transition-metal-catalyzed methods to construct the strained cyclobutane core . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Rh or Pd complexes) are employed during aminolysis or esterification steps. Post-synthetic purification via ion-exchange chromatography or chiral HPLC ensures enantiomeric purity >99% .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 7.9 Hz in ’s ¹H-NMR) differentiate axial/equatorial protons in the cyclobutane ring .

- Chiral HPLC: Using columns like Chiralpak IA/IB resolves enantiomers, with retention times compared to authentic standards .

- X-ray Crystallography: Absolute configuration is confirmed via single-crystal diffraction studies, particularly for resolving ambiguities in crowded spectral regions .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a chiral building block for:

- Peptidomimetics: Its cyclobutane backbone mimics peptide β-turns, enhancing metabolic stability in drug candidates .

- Ligand Design: Amino and ester groups enable coordination to transition metals (e.g., Pd or Ru) in asymmetric catalysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of cyclobutane ring formation?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., THF or DMF) stabilize intermediates in cycloadditions, improving yields by 15–20% compared to non-polar solvents .

- Temperature: Low temperatures (–78°C) favor kinetic control in asymmetric cyclopropanation/cyclobutanation, reducing racemization .

- Catalysts: Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enhance diastereoselectivity (dr >10:1) in intramolecular cyclizations .

Q. What computational methods are used to predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations: Assess ring strain (cyclobutane: ~26 kcal/mol) and transition-state geometries for reactions like aminolysis .

- MD Simulations: Predict conformational flexibility in solution, critical for designing rigid analogs in medicinal chemistry .

- Retrosynthesis Tools: AI-driven platforms (e.g., Pistachio/Reaxys databases) propose feasible routes by analyzing >10⁶ reactions, prioritizing steps with >80% yield .

Q. How can conflicting NMR or crystallographic data be resolved in structural studies?

Methodological Answer:

- Variable Temperature NMR: Resolves dynamic effects (e.g., ring puckering) that obscure proton splitting patterns .

- Crystallographic Refinement: High-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate bond lengths/angles against expected values .

- Cross-Validation: Compare experimental data with synthesized diastereomers (e.g., (1S,2R) vs. (1R,2S)) to rule out misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。